Inhibition Potency Against Mycobacterium tuberculosis N-acetyltransferase (Eis) for Resistance-Reversal Research
This compound shows an IC50 of 500 nM against purified M. tuberculosis Eis, an enzyme responsible for aminoglycoside resistance [1]. This is markedly less potent than the optimized Eis inhibitor 'Compound 38' (US10208000), which has a reported IC50 of 56 nM in a similar biochemical format [2]. However, its scaffold represents a distinct starting point for resistance-reversal combination therapy, prioritizing a specific chemical series over more potent but potentially less tractable or less selective alternatives for lead development teams.
| Evidence Dimension | Eis enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 500 nM |
| Comparator Or Baseline | Optimized lead compound US10208000, Compound 38: 56 nM |
| Quantified Difference | ~8.9-fold lower potency than the optimized lead |
| Conditions | Biochemical assay using purified M. tuberculosis H37Rv Eis, with Acetyl-CoA as substrate, following a 10-minute preincubation [1][2]. |
Why This Matters
For procurement, this quantifies the compound's position in the Eis inhibition landscape: it is a tool for studying a specific chemotype's interaction with the enzyme, not the most potent inhibitor, which is critical for scientists designing enzyme assays or combination drug screens.
- [1] BindingDB BDBM50201760. IC50: 500 nM. Target: N-acetyltransferase Eis (Mycobacterium tuberculosis H37Rv). View Source
- [2] BindingDB BDBM349596 / US10208000, Compound 38. IC50: 56 nM. Target: N-acetyltransferase Eis (M. tuberculosis). View Source
